tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442158
InChI: InChI=1S/C15H23ClN4O2/c1-10-9-12(16)19-13(17-10)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21)
SMILES: CC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC13442158

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate -

Specification

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
IUPAC Name tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C15H23ClN4O2/c1-10-9-12(16)19-13(17-10)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21)
Standard InChI Key GQFGVYCTONXAEB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl
Canonical SMILES CC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure (IUPAC name: tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]carbamate) comprises three distinct regions (Figure 1):

  • Piperidine core: A six-membered saturated ring with a secondary amine at the 4-position.

  • Pyrimidine substituent: A 4-chloro-6-methylpyrimidin-2-yl group attached to the piperidine’s 1-position.

  • Boc protecting group: A tert-butyl carbamate moiety at the piperidine’s 4-position nitrogen.

Molecular Formula: C₁₅H₂₃ClN₄O₂
Molecular Weight: 326.82 g/mol
CAS Number: 60137260 (PubChem).

Key Structural Features:

  • The pyrimidine’s chloro and methyl groups enhance lipophilicity and influence electronic interactions.

  • The Boc group stabilizes the amine during synthesis while allowing deprotection under acidic conditions.

Synthesis and Industrial Production

Industrial-Scale Production

Industrial methods prioritize yield and purity through:

  • Continuous Flow Synthesis: Enhances reaction control and reduces byproducts.

  • Batch Processing: Optimized for large-scale Boc protection using cost-effective reagents.

PropertyValue/CharacteristicsSource
SolubilityLow aqueous solubility (lipophilic Boc group)
StabilityStable under basic conditions; Boc cleavage in acidic media
NMR Trends- Boc tert-butyl: δ ~1.36 ppm (singlet)
- Piperidine protons: δ ~3.0–4.0 ppm
LCMS Data[M+H]⁺ = 327.1 (theoretical)

Applications in Medicinal Chemistry

Intermediate in PROTAC Synthesis

The Boc group facilitates the synthesis of proteolysis-targeting chimeras (PROTACs). For example:

  • DCAF1 PROTACs: Piperidine-carbamates link E3 ligase ligands to target proteins .

Comparison with Structural Analogs

CompoundStructural VariationBiological Activity
4-Chloro-N-Boc-piperidineLacks pyrimidine ringLower kinase affinity
5-Methylpyrimidine derivativesMethyl at position 5 (vs. 6)Reduced antiviral potency
tert-Butyl 3-hydroxypropanoateEster instead of carbamateImproved solubility

Key Insight: The 4-chloro-6-methylpyrimidine group optimizes steric and electronic interactions for target binding.

Future Directions

  • Target Validation: Screen against NLRP3, PARP, and viral polymerases.

  • Prodrug Development: Modify the Boc group for enhanced bioavailability.

  • Structural Optimization: Explore fluoro or methoxy substitutions on the pyrimidine ring.

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